(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid
Overview
Description
(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a piperazine moiety. The molecular formula of this compound is C13H21BN2O2, and it has a molecular weight of 248.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 4-ethylpiperazine with an appropriate alkylating agent.
Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom onto the phenyl ring. This can be achieved through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Boronic Acid Formation: The final step involves the formation of the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronates.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a ligand in the development of novel bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards specific biological targets .
Comparison with Similar Compounds
Similar Compounds
(4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid: Lacks the fluorine atom on the phenyl ring.
(4-((4-Methylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid: Contains a methyl group instead of an ethyl group on the piperazine ring.
Uniqueness
The presence of the fluorine atom on the phenyl ring and the ethyl group on the piperazine ring distinguishes (4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid from its analogs. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications .
Properties
IUPAC Name |
[4-[(4-ethylpiperazin-1-yl)methyl]-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)13(15)9-11/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLSZPIERWZGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCN(CC2)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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